![molecular formula C16H11N3O2 B2395037 N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide CAS No. 2097930-88-4](/img/structure/B2395037.png)

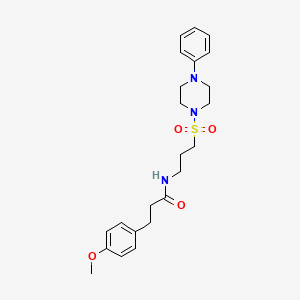

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

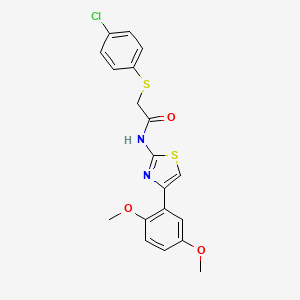

“N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” is a chemical compound. It’s part of a class of compounds based on 3- (benzo [d]oxazol-2-yl)-5- (1- (piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .

Synthesis Analysis

Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique

Synthesis and Catalysis

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy employing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has enabled the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This approach facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).

Copper-Promoted Regioselective Intermolecular Diamination

A Cu(OTf)2-mediated intermolecular diamination of ynamides under aerobic conditions has been developed to achieve facile access to 3-heterosubstituted imidazo[1,2-a]pyridines. This process is notably regioselective, leading to a single regioisomer with heterosubstitution at C3 (Dwivedi et al., 2017).

Organic Synthesis

Photocatalyzed Ortho-Alkylation of Pyridine N-Oxides

A photocatalyzed ortho-alkylation process involving pyridine N-oxide with ynamides and arylacetylenes has been demonstrated. This method yields a series of α-(2-pyridinyl) benzyl amides/ketones, showcasing pyridine N-oxide as both a redox auxiliary and radical acceptor. This mild photocatalytic process facilitates single-electron oxidation of carbon-carbon triple bonds, generating a cationic vinyl radical intermediate (Markham et al., 2019).

Iodine-Catalyzed Oxidation of Ynamides

A metal-free oxidation protocol for ynamides has been described, utilizing pyridine-N-oxides as oxidants under molecular iodine catalysis. This method diverts the reaction pathway towards dioxygenation, distinguishing it from Brønsted acid catalysis. The oxidation is rapid at room temperature and can be extended to nonactivated alkynes, such as diarylacetylenes, to produce various benzil derivatives (Kim et al., 2018).

Orientations Futures

Oxazole derivatives have a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” and similar compounds could have potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)but-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOGUJAKZLUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)

![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)

![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)